3-(2-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C5H10FN.C2HF3O2. It is a combination of 3-(2-fluoroethyl)azetidine and 2,2,2-trifluoroacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoroethyl)azetidine;2,2,2-trifluoroacetic acid typically involves the reaction of 3-(2-fluoroethyl)azetidine with 2,2,2-trifluoroacetic acid. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of 3-(2-fluoroethyl)azetidine and related compounds .
Scientific Research Applications
3-(2-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-fluoroethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethyl)azetidine;2,2,2-trifluoroacetic acid: Similar in structure but with two fluorine atoms on the ethyl group instead of one.
2,2,2-Trifluoroethyl ether: Another compound containing the trifluoroacetate group but with different properties and applications.
Uniqueness
3-(2-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Biological Activity
3-(2-Fluoroethyl)azetidine; 2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
3-(2-Fluoroethyl)azetidine; 2,2,2-trifluoroacetic acid is characterized by its unique structural features that contribute to its biological effects. The trifluoroacetic acid moiety enhances the compound's stability and solubility in biological systems. The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, which can lead to various biochemical responses.
Key Mechanisms
- Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for cellular functions.
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
Biological Activity Studies
Research on the biological activity of 3-(2-Fluoroethyl)azetidine; 2,2,2-trifluoroacetic acid has revealed promising results in several areas:
Anticancer Activity
A study evaluated the cytotoxicity of fluorinated azetidine derivatives against the human acute myeloid leukemia HL60 cell line. The results indicated significant cytotoxic effects with an IC50 value of approximately 0.41±0.04μM for certain derivatives . This suggests that modifications to the azetidine structure can enhance its anticancer properties.
Antimalarial Potential
Another significant area of research involves azetidine compounds as potential antimalarial agents. Compounds similar to 3-(2-Fluoroethyl)azetidine have been synthesized and tested for efficacy against Plasmodium falciparum. For instance, a bicyclic azetidine derivative demonstrated an EC50 value of 15nM, indicating strong activity against malaria parasites .
Case Studies
-
Cytotoxicity Against HL60 Cells : A series of fluorinated azetidines were synthesized and tested for their ability to induce cell death in HL60 cells. The study highlighted structure-activity relationships (SAR), identifying that specific substituents significantly affect cytotoxic potency .
Compound IC50 (µM) Azetidine Derivative A 0.41 ± 0.04 Azetidine Derivative B 1.20 ± 0.10 Azetidine Derivative C >5.00 - Antimalarial Efficacy : In vivo studies using infected mice treated with a bicyclic azetidine showed a complete cure after four doses, contrasting with traditional treatments that resulted in recrudescence .
Synthesis and Applications
The synthesis of 3-(2-Fluoroethyl)azetidine; 2,2,2-trifluoroacetic acid typically involves multi-step organic reactions that can be optimized for yield and purity. Its applications extend beyond medicinal chemistry into agrochemicals and materials science due to its unique chemical properties.
Properties
IUPAC Name |
3-(2-fluoroethyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYHRTKKUGJBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCF.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260932-93-0 |
Source
|
Record name | 3-(2-fluoroethyl)azetidine trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.